5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and therapeutic potential
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-12-7-5-11(6-8-12)10-21-15-4-2-1-3-13(15)14-9-19-20-17(22)16(14)21/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWRXBRPBVQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. One common method involves the condensation of indole-2-carboxylic derivatives with aromatic aldehydes under specific conditions. For instance, the Claisen-Schmidt condensation reaction can be employed using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . Alternatively, solvent-free conditions can also be used to achieve comparable yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]indole derivatives: These compounds share a similar indole-based structure and exhibit comparable biological activities.
Indolizidine derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the 4-chlorobenzyl group and the pyridazino[4,5-b]indole core differentiates it from other indole derivatives, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
